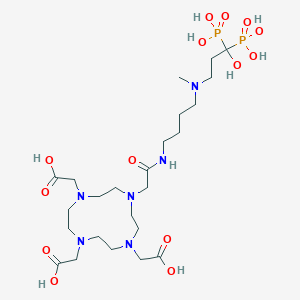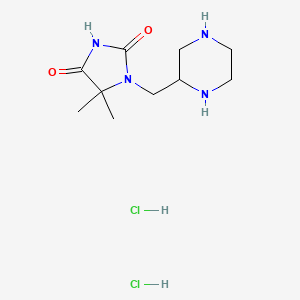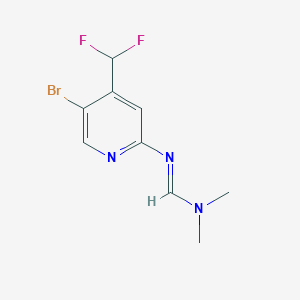
N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide is a compound that belongs to the class of fluorinated pyridines These compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . The bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
5-Bromo-2-methylpyridine: Shares the bromine substituent but lacks the difluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide is unique due to the combination of bromine and difluoromethyl substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrF2N3 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
N'-[5-bromo-4-(difluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H10BrF2N3/c1-15(2)5-14-8-3-6(9(11)12)7(10)4-13-8/h3-5,9H,1-2H3 |
InChI Key |
VNIAKEJEEBQNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(C(=C1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
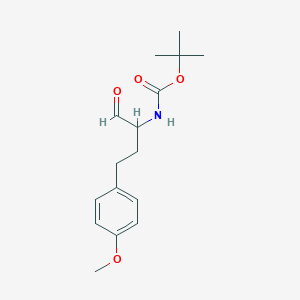
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
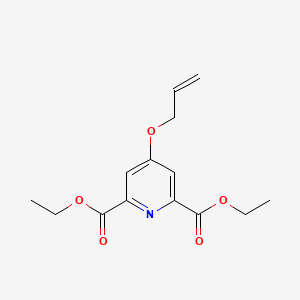
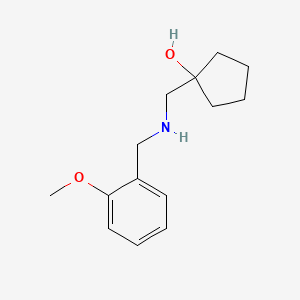
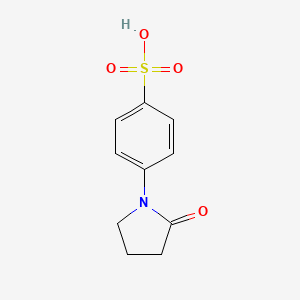
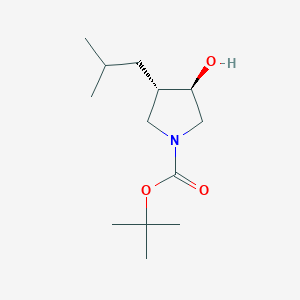
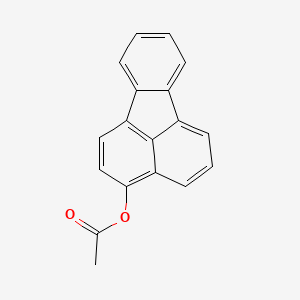
![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)

